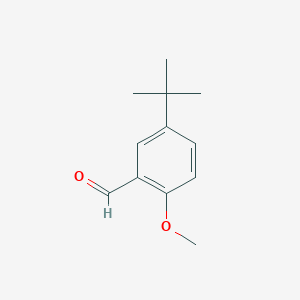

5-(tert-Butyl)-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYAZZBWVOYPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424613 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85943-26-6 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(tert-Butyl)-2-methoxybenzaldehyde CAS number

An In-Depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde (CAS: 85943-26-6): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by the CAS Number 85943-26-6, is a polysubstituted aromatic aldehyde of significant interest in modern organic synthesis.[1][2][3][4] Its unique molecular architecture, featuring a sterically demanding tert-butyl group, a nucleophilic aldehyde, and an electron-donating methoxy group, makes it a versatile intermediate.[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, validated synthesis protocols, characteristic reactivity, and key applications, with a focus on the underlying chemical principles that make it a valuable tool in the creation of complex molecules.

Physicochemical Properties and Characterization

The functional groups of this compound dictate its physical properties and chemical behavior. The bulky tert-butyl group enhances solubility in nonpolar organic solvents and provides steric hindrance, which can be exploited for regioselective reactions. The methoxy group activates the aromatic ring, while the aldehyde function serves as a reactive handle for a multitude of chemical transformations.

Quantitative data and key identifiers for the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85943-26-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 192.25 g/mol | [1][2][6] |

| IUPAC Name | 5-tert-butyl-2-methoxybenzaldehyde | [6] |

| Synonyms | 4-(tert-Butyl)-2-formylanisole, 5-(tert-Butyl)-o-anisaldehyde | [1][3] |

| Appearance | Pale Yellow Oil to Pale Yellow Semi-Solid | [7] |

| Boiling Point | 281.5°C at 760 mmHg | [7] |

| Density | 1.002 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [7] |

| InChIKey | OBYAZZBWVOYPRX-UHFFFAOYSA-N | [4][6] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)C=O | [2][6] |

Spectroscopic Data: A representative ¹H NMR spectrum for the compound synthesized via the method described in Section 2 is as follows:

-

¹H NMR (400 MHz, DMSO-d6) : δ ppm 1.26 (s, 9 H, C(CH₃)₃), 3.89 (s, 3 H, OCH₃), 7.16 (d, J=8.8 Hz, 1 H, Ar-H), 7.63 - 7.73 (m, 2 H, Ar-H), 10.28 - 10.38 (m, 1 H, CHO).[8]

Synthesis and Purification

The preparation of this compound is reliably achieved through a formylation reaction of 1-tert-butyl-4-methoxybenzene. The following protocol is a robust method that provides a good yield of the target compound.[8]

Principle: This synthesis is a variation of the Duff reaction, which involves the formylation of an activated aromatic ring. Here, 1-tert-butyl-4-methoxybenzene serves as the electron-rich substrate. Hexamethylenetetramine (methenamine) acts as the formyl cation equivalent, and trifluoroacetic acid (TFA) functions as both a solvent and a strong acid catalyst to drive the electrophilic aromatic substitution.

Experimental Protocol:

-

To a solution of 1-tert-butyl-4-methoxy-benzene (3 g, 18.27 mmol, 1 eq) in trifluoroacetic acid (30 mL), add hexamethylenetetramine (5.12 g, 36.53 mmol, 2 eq).[8]

-

Stir the reaction mixture at 80 °C for 16 hours. Progress can be monitored by LC-MS to confirm the formation of the desired product.[8]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA, yielding a residue.[8]

-

Purify the residue using flash silica gel chromatography. A suitable eluent system is a gradient of 0-3% ethyl acetate in petroleum ether.[8]

-

Combine the product-containing fractions and concentrate to yield this compound as a yellow liquid (2.4 g, 68% yield).[8]

Self-Validation: The integrity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required purity for subsequent applications. The reported ¹H NMR data provides a direct reference for this validation.[8][9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Aldehyde Group : This group is the primary site for nucleophilic addition and condensation reactions. It readily participates in transformations like Wittig reactions to form alkenes, Grignard additions to generate secondary alcohols, and reductive aminations to produce substituted amines. It is also a key component in multicomponent reactions and the synthesis of heterocyclic systems.[5]

-

Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the methoxy group, which directs incoming electrophiles to the ortho and para positions. The existing substitution pattern makes the C6 position (ortho to the methoxy group) the most likely site for further functionalization, although this is sterically hindered by the adjacent aldehyde.

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is an enabling building block in several high-value research areas.

-

Pharmaceutical Chemistry : The scaffold is useful for generating libraries of potential drug candidates. The tert-butyl and methoxy groups can modulate a molecule's pharmacokinetic profile by increasing lipophilicity and metabolic stability, which are critical parameters in drug design.[5] It can serve as a precursor for developing agents with potential anti-inflammatory, antioxidant, or antimicrobial properties.[5]

-

Material Science : It is a documented reagent in the preparation of advanced materials. Its applications include the synthesis of conjugated polymers and highly selective fluorescent sensors, where the aldehyde group can be incorporated into a larger polymer backbone or functionalized to create a sensory moiety.[10]

-

Flavor and Fragrance Industry : Like many aromatic aldehydes, this compound possesses organoleptic properties that make it suitable for use in creating fragrances, often imparting sweet or woody notes.[5]

Safety, Handling, and Storage

Due to its hazardous properties, this compound must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification:

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Warning | H302 : Harmful if swallowed.H315 : Causes skin irritation.H317 : May cause an allergic skin reaction.[6]H411 : Toxic to aquatic life with long lasting effects.[6] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

-

Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6]

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

If in Eyes : Rinse cautiously with water for several minutes.

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Storage under an inert atmosphere at room temperature is recommended.[12]

-

Incompatible materials include strong oxidizing agents and strong bases.[11]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from the interplay of its constituent functional groups. Its well-defined synthesis and predictable reactivity make it a reliable building block for complex molecular design. For professionals in drug discovery and material science, this compound offers a scaffold that combines reactive potential with inherent functionalities for modulating physicochemical properties. Proper adherence to safety protocols is essential for its handling, ensuring its potential can be explored responsibly in advancing chemical research and development.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 85943-26-6 | 2715-1-X0 | MDL MFCD06246086 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 5. leapchem.com [leapchem.com]

- 6. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 85943-26-6|this compound|BLD Pharm [bldpharm.com]

5-(tert-Butyl)-2-methoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic aldehyde, is a key intermediate in the synthesis of complex organic molecules.[1] Its unique structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—impart specific reactivity and properties that make it a valuable building block in various fields, including pharmaceutical development and material science.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound presents as a solid at room temperature, with a relatively low melting point.[2] Its solubility in nonpolar solvents like chloroform and ethyl acetate is limited.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [3][4][5] |

| Molecular Weight | 192.25 g/mol | [3][4][5] |

| CAS Number | 85943-26-6 | [3][4][5] |

| Appearance | Pale yellow oil to pale yellow semi-solid | [2][6] |

| Melting Point | 32 °C | [2] |

| Boiling Point | 128 °C at 3.5 Torr | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage | Inert atmosphere, Room Temperature | [2][7] |

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group, a methoxy group, and a tert-butyl group. The IUPAC name for this compound is 5-tert-butyl-2-methoxybenzaldehyde.[4]

Caption: Molecular Structure of this compound

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1-tert-butyl-4-methoxybenzene.[8] The following protocol is based on established methods.

Experimental Protocol:

Materials:

-

1-tert-butyl-4-methoxy-benzene

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in TFA, add hexamethylenetetramine (2 equivalents).[8]

-

Stir the mixture at 80 °C for 16 hours.[8]

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

After completion, concentrate the reaction mixture under reduced pressure to obtain a residue.[8]

-

Purify the residue by flash silica gel chromatography, eluting with a gradient of 0-3% ethyl acetate in petroleum ether.[8]

-

The final product, this compound, is obtained as a yellow liquid with a reported yield of 68%.[8]

Caption: Synthesis Workflow for this compound

Reactivity and Applications

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic addition and condensation reactions, while the electron-donating methoxy group and the bulky tert-butyl group influence the reactivity of the aromatic ring, directing further substitutions.[1]

Key Applications:

-

Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex functionalized aromatic compounds.[1]

-

Pharmaceuticals: This compound is a building block in the development of new drug candidates. The tert-butyl and methoxy groups can enhance properties like lipophilicity and metabolic stability, which are important for pharmacokinetics.[1]

-

Flavors and Fragrances: Its aromatic aldehyde structure gives it a pleasant, sweet, and floral fragrance, making it useful in the perfume and flavor industries.[1]

-

Polymer and Material Science: The aldehyde group allows it to be used as a precursor in the synthesis of polymerizable monomers for high-performance materials.[1] It is also a reagent in the preparation of conjugated polymers and highly selective fluorescent sensors.[2]

Caption: Applications of this compound

Spectral Data

The following is a summary of the reported 1H NMR data for this compound.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.26 | s | 9H | tert-Butyl protons |

| 3.89 | s | 3H | Methoxy protons |

| 7.16 | d, J=8.8 Hz | 1H | Aromatic proton |

| 7.63 - 7.73 | m | 2H | Aromatic protons |

| 10.28 - 10.38 | m | 1H | Aldehyde proton |

Note: The NMR data is from a synthesis described in DMSO-d6.[8]

Safety and Handling

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[4]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Use only outdoors or in a well-ventilated area.[9]

-

Store in a well-ventilated place and keep the container tightly closed.[9]

-

Dispose of contents/container to an approved waste disposal plant.[9]

In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air.[9] If swallowed, call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in both research and industry. Its unique substitution pattern provides a platform for the synthesis of diverse and complex molecules. As with all chemicals, proper handling and safety precautions are essential when working with this compound.

References

- 1. leapchem.com [leapchem.com]

- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]

- 3. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 4. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 85943-26-6|this compound|BLD Pharm [bldpharm.com]

- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

5-(tert-Butyl)-2-methoxybenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-(tert-Butyl)-2-methoxybenzaldehyde

Abstract

Introduction and Strategic Overview

This compound is an aromatic aldehyde with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[2][4] Its structure features a benzene ring substituted with an aldehyde, a methoxy group, and a tert-butyl group. The precise arrangement of these substituents is critical to its chemical reactivity and function.

The logical workflow for elucidating an unknown molecular structure begins with determining its mass and elemental composition, proceeds to identify the functional groups present, and culminates in mapping the precise atomic connectivity. This systematic approach minimizes ambiguity and ensures each piece of data corroborates the others.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The initial and most fundamental question for any unknown compound is "What is its molecular weight and formula?". Mass spectrometry directly answers this, providing the foundational data upon which all subsequent analyses are built.[5][6] We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for its ability to handle volatile organic compounds and provide rich fragmentation data that offers structural clues.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detection: The mass spectrometer is set to scan a mass range of m/z 40-400. The ionization mode is Electron Ionization (EI) at 70 eV.

Data Interpretation: A Self-Validating System

The mass spectrum provides the molecular weight and fragmentation patterns that must be consistent with the proposed structure.

-

Molecular Ion (M⁺): The primary piece of evidence is the molecular ion peak. For C₁₂H₁₆O₂, this peak is expected at m/z 192 . Its presence confirms the molecular weight of the compound.[4] In softer ionization techniques like LC-MS ESI+, an [M+H]⁺ peak at m/z 193 would be expected.[8]

-

Fragmentation Analysis: The fragmentation pattern serves as a structural fingerprint. For aromatic aldehydes, characteristic losses are observed.[9]

-

[M-1]⁺ (m/z 191): Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes.[10]

-

[M-15]⁺ (m/z 177): Loss of a methyl radical (•CH₃) from the tert-butyl group, indicating its presence.

-

[M-29]⁺ (m/z 163): Loss of the formyl radical (•CHO), another key indicator of an aldehyde.

-

Base Peak: The most abundant fragment is often the phenyl cation or a related stable aromatic cation.[10]

-

Table 1: Key Mass Spectrometry Data

| m/z (Charge/Mass Ratio) | Proposed Fragment | Significance |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Confirms presence of a methyl-containing group (tert-butyl) |

| 163 | [M - CHO]⁺ | Confirms presence of an aldehyde group |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment, characteristic of benzene derivatives |

Infrared Spectroscopy: Identifying the Chemical Actors

Expertise & Causality: With the molecular formula established, IR spectroscopy is the most efficient method to identify the functional groups present.[5] This technique measures the vibrational frequencies of bonds, which are unique to specific functional groups. It allows us to quickly confirm or deny the presence of the carbonyl (aldehyde), ether, and aromatic moieties suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]

Data Interpretation: The Vibrational Fingerprint

The IR spectrum should display characteristic absorption bands that validate the proposed structure.

-

Aldehyde Group: This is confirmed by two key features:

-

A strong, sharp C=O stretching absorption. Because the aldehyde is conjugated with the aromatic ring, this band appears at a lower wavenumber, typically around 1705-1685 cm⁻¹ .[12][13]

-

Two moderate C-H stretching bands for the aldehyde proton, one near 2830-2800 cm⁻¹ and a particularly diagnostic one around 2760-2700 cm⁻¹ .[12][13][14] The latter is a hallmark of an aldehyde.[13]

-

-

Alkyl C-H Stretches: Absorptions just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹ ) confirm the presence of sp³ C-H bonds from the tert-butyl and methoxy groups.

-

Aromatic Ring: C=C stretching bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

-

Ether Linkage: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹ .

Table 2: Key Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~2960 | C-H Stretch | tert-Butyl group |

| ~2830, ~2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1690 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: Having confirmed the formula and functional groups, NMR spectroscopy provides the definitive map of the atomic skeleton.[5][6] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon framework. Together, they establish the exact connectivity of the atoms.

Caption: Labeled structure for NMR correlation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.

Data Interpretation: The Definitive Structure

¹H NMR Spectrum Analysis The proton NMR spectrum gives a wealth of information through chemical shift, integration (proton count), and splitting patterns (neighboring protons).

-

δ ~10.3 ppm (1H, singlet): This downfield singlet is characteristic of the aldehyde proton (a) . It is a singlet as it has no adjacent protons.

-

δ ~7.7 ppm (2H, multiplet): The aromatic protons (d, f) will appear in this region. Their specific splitting pattern (e.g., a doublet and a doublet of doublets) will confirm the 1,2,4-substitution.

-

δ ~7.1 ppm (1H, doublet): The remaining aromatic proton (e) .

-

δ ~3.9 ppm (3H, singlet): A sharp singlet integrating to 3 protons is definitive for the methoxy group protons (b) .[8]

-

δ ~1.3 ppm (9H, singlet): A sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group protons (c) .[8]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| a | ~10.3 | 1H | Singlet (s) | -CHO |

| d,f | ~7.7 | 2H | Multiplet (m) | Ar-H |

| e | ~7.1 | 1H | Doublet (d) | Ar-H |

| b | ~3.9 | 3H | Singlet (s) | -OCH₃ |

| c | ~1.3 | 9H | Singlet (s) | -C(CH₃)₃ |

| (Note: Data is based on known values for similar structures.[8]) |

¹³C NMR Spectrum Analysis The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

-

δ > 190 ppm: The aldehyde carbonyl carbon .[12]

-

δ 110-165 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to the methoxy group will be the most downfield (deshielded), and the carbon attached to the aldehyde will also be significantly downfield.

-

δ ~56 ppm: The methoxy carbon .

-

δ ~35 ppm and ~31 ppm: Two signals for the tert-butyl group: the quaternary carbon and the three equivalent methyl carbons.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~191 | C=O | Aldehyde Carbonyl |

| ~163 | C | Ar-C attached to -OCH₃ |

| ~145 | C | Ar-C attached to -C(CH₃)₃ |

| ~130-125 | CH | Ar-CH |

| ~115 | CH | Ar-CH |

| ~56 | CH₃ | -OCH₃ |

| ~35 | C | -C (CH₃)₃ |

| ~31 | CH₃ | -C(CH₃ )₃ |

Conclusion: A Unified Structural Hypothesis

The structure of this compound is unequivocally confirmed through the synergistic application of modern analytical techniques.

Caption: Integration of analytical data.

-

Mass Spectrometry established the molecular formula as C₁₂H₁₆O₂.

-

Infrared Spectroscopy confirmed the presence of the essential functional groups: an aromatic aldehyde, an ether, and alkyl groups.

-

NMR Spectroscopy provided the final, definitive evidence, mapping the exact placement of each group on the aromatic ring and confirming the 1,2,4-trisubstitution pattern.

Each technique provides a layer of evidence that is validated and strengthened by the others. The aldehyde C=O stretch in the IR is corroborated by the characteristic proton and carbon signals in the NMR and the fragmentation pattern in the MS. The tert-butyl and methoxy groups, clearly visible as sharp singlets in the ¹H NMR, are consistent with the C-H and C-O stretches in the IR and the molecular formula from the MS. This cohesive, self-validating dataset allows for the unambiguous structural assignment of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]

- 3. leapchem.com [leapchem.com]

- 4. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(tert-Butyl)-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis and pharmaceutical development. The document elucidates its chemical identity, properties, and detailed methodologies for its synthesis, including a comparative analysis of established formylation techniques. A significant focus is placed on its critical role as a precursor in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Maropitant. This guide also offers a thorough characterization of the compound, including spectroscopic data, and discusses the electronic and steric influences of its substituents on its chemical reactivity. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound, an aromatic aldehyde, is a valuable building block in the synthesis of complex organic molecules.[1] Its structure, featuring a benzaldehyde core substituted with a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts unique reactivity and properties that are leveraged in various synthetic applications, most notably in the pharmaceutical industry.[1] The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions and condensation reactions, making it an essential intermediate for constructing intricate molecular architectures.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the synthesis, characterization, and practical application of this important chemical entity.

Chemical Identity and Properties

Nomenclature and Structure

-

IUPAC Name: this compound[3]

-

Synonyms: 4-(tert-Butyl)-2-formylanisole, 5-(tert-Butyl)-o-anisaldehyde, Maropitant Impurity 2 (M11)[3][4][5]

-

CAS Number: 85943-26-6[3]

-

Molecular Formula: C₁₂H₁₆O₂[3]

-

Molecular Weight: 192.25 g/mol [3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Pale yellow oil to pale yellow semi-solid | [5] |

| Melting Point | 32 °C | [5] |

| Boiling Point | 128 °C @ 3.5 Torr | [5] |

| Solubility | Soluble in chloroform and ethyl acetate (slightly) | [5] |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the ortho-formylation of 4-tert-butylanisole. Several classical formylation methods can be employed, with the Duff reaction being a well-documented approach.

Duff Reaction (Formylation with Hexamethylenetetramine)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA). This method offers a direct route to the desired aldehyde from the readily available 4-tert-butylanisole.

Reaction Scheme:

Figure 1: Synthesis of this compound via the Duff Reaction.

Experimental Protocol:

-

Materials:

-

1-tert-butyl-4-methoxy-benzene (4-tert-butylanisole)

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in trifluoroacetic acid (TFA), add hexamethylenetetramine (2 equivalents).

-

Stir the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA.

-

Purify the resulting residue by flash silica gel chromatography, eluting with a gradient of 0-3% ethyl acetate in petroleum ether.

-

The product, this compound, is obtained as a yellow liquid (yield ~68%).[5]

-

Causality of Experimental Choices:

-

Trifluoroacetic acid (TFA): Serves as both the solvent and the acidic catalyst required for the decomposition of HMTA and the subsequent electrophilic aromatic substitution.

-

Hexamethylenetetramine (HMTA): Acts as the formyl group source. In the acidic medium, it generates an electrophilic iminium ion species that attacks the electron-rich aromatic ring.

-

Temperature (80 °C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Chromatographic Purification: Is essential to separate the desired ortho-formylated product from potential regioisomers and other byproducts.

Alternative Formylation Methods

While the Duff reaction is effective, other classical formylation reactions could potentially be adapted for the synthesis of this compound.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6][7][8] Given that 4-tert-butylanisole is an activated aromatic system, it is expected to be a suitable substrate for this reaction.[7] The reaction generally proceeds under mild conditions and can offer high yields.[8]

-

Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11] To apply this to the synthesis of the target molecule, one would need to start with 4-tert-butylphenol, which would be formylated to 5-tert-butyl-2-hydroxybenzaldehyde. A subsequent methylation step would be required to convert the hydroxyl group to a methoxy group. While a two-step process, it offers an alternative synthetic route.[9]

Comparative Analysis of Synthesis Methods:

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Duff Reaction | 4-tert-Butylanisole | HMTA, TFA | One-step, good yield | Requires strong acid (TFA) |

| Vilsmeier-Haack | 4-tert-Butylanisole | POCl₃, DMF | Mild conditions, potentially high yield | Reagents are moisture-sensitive |

| Reimer-Tiemann | 4-tert-Butylphenol | CHCl₃, NaOH; then a methylating agent | Utilizes a different starting material | Two-step process, potential for isomeric byproducts |

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.33 (s, 1H, -CHO)

-

δ 7.68 (m, 2H, Ar-H)

-

δ 7.16 (d, J=8.8 Hz, 1H, Ar-H)

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 1.26 (s, 9H, -C(CH₃)₃)[5]

-

-

Mass Spectrometry (LC-MS): m/z 193 (M+H)⁺[5]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹, C-H stretches for the aromatic ring and alkyl groups, and C-O stretches for the methoxy group.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its three functional components: the aldehyde, the methoxy group, and the tert-butyl group.

-

Aldehyde Group: This is the primary site of reactivity, readily undergoing nucleophilic attack. It is a precursor for the formation of alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with primary amines).

-

Methoxy Group (-OCH₃): Located ortho to the aldehyde, the methoxy group is a strong electron-donating group through resonance.[2] This increases the electron density on the aromatic ring and can make the carbonyl carbon of the aldehyde slightly less electrophilic compared to unsubstituted benzaldehyde.[2]

-

tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group exerts a significant steric effect. It is also weakly electron-donating through induction. Its position para to the aldehyde group influences the regioselectivity of further aromatic substitution reactions.

The combination of an ortho-methoxy group and a para-tert-butyl group makes the aromatic ring electron-rich and thus susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by these existing groups.

Application in Drug Development: The Synthesis of Maropitant

A prime example of the utility of this compound in pharmaceutical synthesis is its role as a key building block for the antiemetic drug Maropitant.[14][15] Maropitant is a selective neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to treat and prevent vomiting.[15]

The synthesis of Maropitant involves the reductive amination of this compound to form the corresponding benzylamine, which is then reacted with a suitable quinuclidine derivative.

Synthetic Workflow:

Figure 2: Role of this compound in the synthesis of Maropitant.

The first step, the conversion of the aldehyde to 2-methoxy-5-tert-butyl-benzylamine, is a critical transformation. This can be achieved through various reductive amination protocols. Subsequently, this amine is used as a nucleophile to displace a leaving group on a chiral quinuclidine scaffold, ultimately forming the Maropitant molecule.[16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H411: Toxic to aquatic life with long lasting effects.[3]

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Prevent release into the environment. Dispose of waste in accordance with local regulations.

-

Conclusion

This compound is a synthetically valuable intermediate with demonstrated utility in pharmaceutical development. Its synthesis via the Duff reaction provides a reliable route to this compound, and its well-defined spectroscopic signature allows for straightforward characterization. The strategic placement of the methoxy and tert-butyl groups influences its reactivity, making it a tailored building block for complex target molecules like Maropitant. This guide provides the necessary technical information for researchers and scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. synarchive.com [synarchive.com]

- 12. rsc.org [rsc.org]

- 13. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 14. Maropitant Citrate | C38H50N2O9 | CID 204107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Maropitant | C32H40N2O | CID 204108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN109320510B - Preparation method of Maropitan free base - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Spectral Data of 4-(tert-Butyl)-2-formylanisole

Molecular Structure and Predicted Spectroscopic Overview

4-(tert-Butyl)-2-formylanisole possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing aldehyde group dictates the electronic environment of the aromatic protons and carbons, as well as the vibrational modes and mass spectrometric fragmentation patterns.

Molecular Structure Visualization

Caption: Molecular structure of 4-(tert-Butyl)-2-formylanisole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the tert-butyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.8 - 10.5 | Singlet | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 2-3 and 8-9 | The three aromatic protons will exhibit complex splitting patterns due to ortho and meta coupling. Their chemical shifts are influenced by the electron-donating methoxy and bulky tert-butyl groups, and the electron-withdrawing formyl group. |

| Methoxy-H | 3.8 - 4.0 | Singlet | N/A | The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the specified range. |

| tert-Butyl-H | 1.3 - 1.5 | Singlet | N/A | The nine equivalent protons of the tert-butyl group will produce a strong singlet signal in the aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C | 188 - 195 | The aldehyde carbonyl carbon is significantly deshielded and appears at a high chemical shift. |

| Aromatic-C (Substituted) | 120 - 165 | The chemical shifts of the six aromatic carbons will vary depending on the attached substituent. The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the formyl group will also be downfield. |

| Aromatic-C (Unsubstituted) | 110 - 130 | The unsubstituted aromatic carbons will resonate in this region, with their precise shifts influenced by the neighboring functional groups. |

| Methoxy-C | 55 - 60 | The carbon of the methoxy group is shielded compared to the aromatic carbons. |

| tert-Butyl-C (Quaternary) | 34 - 38 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl-C (Methyl) | 30 - 33 | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: A high-field spectrometer is advantageous for sensitivity and resolution.

-

Data Acquisition:

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Use a sufficient relaxation delay to ensure accurate integration if quantitative data is desired, although this is less common for routine ¹³C NMR.

-

A larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides valuable information about the functional groups present in the molecule. The carbonyl stretch of the aldehyde and the C-O stretches of the anisole moiety will be prominent features.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, often two bands | The C-H stretch of the aldehyde proton is a useful diagnostic peak. |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric) | Strong | The C-O stretching vibrations of the anisole group are typically strong and appear in these regions. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | The stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H Bending (Aromatic) | 690 - 900 | Strong | The out-of-plane bending vibrations are indicative of the substitution pattern on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | The C-H stretching vibrations of the tert-butyl and methoxy groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a mull can be prepared with Nujol.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr) is collected first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrometry Data

The molecular weight of 4-(tert-Butyl)-2-formylanisole (C₁₂H₁₆O₂) is 192.25 g/mol .

| m/z | Proposed Fragment | Rationale |

| 192 | [M]⁺ | The molecular ion peak. |

| 177 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds. |

| 163 | [M - CHO]⁺ | Loss of the formyl radical. |

| 149 | [M - C₃H₇]⁺ | Loss of a propyl radical from the tert-butyl group. |

| 135 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |

| 121 | [M - C₄H₉ - CH₂O]⁺ | Subsequent loss of formaldehyde from the methoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is expected to be a very stable and thus abundant fragment. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, each with its own advantages in terms of resolution, mass accuracy, and scan speed.

-

Data Acquisition: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Trustworthiness: The predicted spectral data and protocols described in this guide are based on well-established principles of chemical spectroscopy and data from analogous compounds.[2][3][4] By following these self-validating methodologies, researchers can confidently acquire and interpret spectral data for novel compounds like 4-(tert-Butyl)-2-formylanisole.

References

5-(tert-Butyl)-2-methoxybenzaldehyde 1H NMR spectrum

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(tert-Butyl)-2-methoxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in research, discovery, and drug development, a profound understanding of spectral data is not merely advantageous but essential for the unambiguous elucidation and verification of chemical entities. This guide presents a comprehensive analysis of the ¹H NMR spectrum of this compound (CAS No. 85943-26-6), a substituted aromatic aldehyde.[1][2][3] We will deconstruct the spectrum signal by signal, exploring the causal electronic and structural factors that dictate the chemical shift, multiplicity, and coupling constants of each proton. This document is designed to serve as a practical, in-depth reference, blending theoretical principles with field-proven insights to empower researchers in their analytical endeavors.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of this compound, we must first identify the symmetry-unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below:

-

Aldehyde Proton (Hₐ) : The single proton attached to the carbonyl carbon.

-

Methoxy Protons (-OCH₃) : The three equivalent protons of the methyl group.

-

tert-Butyl Protons (-C(CH₃)₃) : The nine equivalent protons of the tert-butyl group.

-

Aromatic Protons (H₃, H₄, H₆) : The three non-equivalent protons on the benzene ring.

The interplay of substituent effects is critical for assigning the aromatic signals. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) primarily at the ortho and para positions.[4] Conversely, the benzaldehyde group (-CHO) is a potent electron-withdrawing group (EWG), decreasing electron density (deshielding) at its ortho and para positions. The tert-butyl group is a weak electron-donating group through induction.

¹H NMR Spectral Deconstruction and Analysis

The ¹H NMR spectrum provides a wealth of structural information through four key facets: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[5]

Aldehyde Proton (Hₐ)

-

Chemical Shift (δ): ~10.4 ppm

-

Multiplicity: Singlet (s)

-

Integration: 1H

Causality: The aldehyde proton resonates significantly downfield, a characteristic feature of this functional group.[6] This pronounced deshielding is caused by two primary factors: the electron-withdrawing nature of the carbonyl oxygen, which reduces electron density around the proton, and the magnetic anisotropy of the C=O double bond. The circulating π-electrons of the carbonyl group induce a local magnetic field that strongly reinforces the external applied magnetic field in the region of the proton.[7] Due to the absence of adjacent protons, this signal appears as a sharp singlet.

tert-Butyl Protons (-C(CH₃)₃)

-

Chemical Shift (δ): ~1.3 ppm

-

Multiplicity: Singlet (s)

-

Integration: 9H

Causality: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They reside in an electron-rich (shielded) aliphatic environment, far from the deshielding influence of the aromatic ring's current and the aldehyde group. This results in a strong singlet signal in the upfield region of the spectrum. The integration value of 9H is a definitive marker for this group.

Methoxy Protons (-OCH₃)

-

Chemical Shift (δ): ~3.9 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

Causality: The three methoxy protons are equivalent and appear as a singlet. Their chemical shift is further downfield compared to typical aliphatic protons due to the deshielding effect of the adjacent electronegative oxygen atom. This position is characteristic for methoxy groups attached to an aromatic ring.

Aromatic Protons (H₃, H₄, H₆)

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) provides the most intricate structural information for this molecule.[8] The position and splitting of each signal are dictated by the combined electronic effects of the substituents.

-

Proton H₃:

-

Predicted Chemical Shift (δ): ~7.0-7.2 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant: J₃,₄ ≈ 8-9 Hz (ortho) Causality: This proton is ortho to the strongly shielding -OCH₃ group and ortho to the strongly deshielding -CHO group. The net effect places it upfield relative to the other aromatic protons. It is coupled only to H₄, resulting in a clean doublet with a typical ortho coupling constant (³J) of 7-10 Hz.[9]

-

-

Proton H₄:

-

Predicted Chemical Shift (δ): ~7.6-7.7 ppm

-

Multiplicity: Doublet of doublets (dd)

-

Coupling Constants: J₄,₃ ≈ 8-9 Hz (ortho); J₄,₆ ≈ 2-3 Hz (meta) Causality: This proton is meta to both the -OCH₃ and -CHO groups, and para to the tert-butyl group. It experiences deshielding from the para-aldehyde group. Its signal is split into a doublet by the ortho coupling to H₃, and each of those lines is further split into a doublet by the smaller meta coupling (⁴J) to H₆. This "doublet of doublets" pattern is a key indicator of its position.[10]

-

-

Proton H₆:

-

Predicted Chemical Shift (δ): ~7.5-7.6 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant: J₆,₄ ≈ 2-3 Hz (meta) Causality: This proton is ortho to the deshielding -CHO group and para to the shielding -OCH₃ group. It is also ortho to the bulky tert-butyl group. It is coupled only to H₄ through a meta-relationship. This results in a doublet with a small coupling constant, which may appear as a narrow, finely split signal.

-

Data Summary

The expected ¹H NMR spectral data for this compound are summarized below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (-CHO) | ~10.4 | Singlet (s) | - | 1H |

| H₄ | ~7.65 | Doublet of doublets (dd) | ³J = 8.5, ⁴J = 2.5 | 1H |

| H₆ | ~7.55 | Doublet (d) | ⁴J = 2.5 | 1H |

| H₃ | ~7.1 | Doublet (d) | ³J = 8.5 | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | - | 3H |

| -C(CH₃)₃ | ~1.3 | Singlet (s) | - | 9H |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

4.1 Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex gently until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically ~4-5 cm).[4]

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (CHCl₃ at δ 7.26 ppm).

4.2 Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step ensures field stability. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, symmetrical peaks.[4]

-

Acquisition Parameters: Set appropriate acquisition parameters for a high-resolution proton spectrum:

-

Pulse Angle: A 30° or 45° pulse is typical for routine quantitative spectra.[4]

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds between pulses to allow for nearly complete T₁ relaxation, ensuring accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

-

-

Processing: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate all signals and calibrate the chemical shift scale using the solvent or TMS peak.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the key through-bond coupling interactions that give rise to the splitting patterns in the aromatic region of the spectrum.

Caption: Molecular structure and key proton J-coupling pathways.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to determine a complex substitution pattern on an aromatic ring. Each signal, from the highly deshielded aldehyde proton to the intricate doublet of doublets in the aromatic region, serves as a logical data point confirming the molecular architecture. By understanding the causal relationships between electronic effects and spectral appearance, researchers can confidently utilize NMR spectroscopy for rigorous structural verification in their synthetic and analytical workflows.

References

- 1. scbt.com [scbt.com]

- 2. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(tert-Butyl)-2-methoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(tert-Butyl)-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, offers a detailed experimental protocol for data acquisition, and presents a thoroughly rationalized assignment of its ¹³C NMR spectrum. Our approach emphasizes the causal relationships between molecular structure and spectral output, providing field-proven insights into the practical application of NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound (CAS No. 85943-26-6) is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry.[1][2][3] Its molecular structure, featuring an aldehyde, a methoxy group, and a bulky tert-butyl group on a benzene ring, presents a rich case study for ¹³C NMR spectroscopy. The precise characterization of this molecule is fundamental to its application, and ¹³C NMR provides an unparalleled, high-resolution map of its carbon skeleton.[4][5]

This guide will illuminate how the electronic environment of each carbon atom in the molecule gives rise to a unique resonance in the ¹³C NMR spectrum. Understanding these structure-spectra correlations is not merely an academic exercise; it is a critical skill for verifying molecular identity, assessing purity, and investigating the electronic effects of substituents, which can profoundly influence molecular reactivity and biological activity.

Foundational Principles: Interpreting the ¹³C NMR Spectrum

¹³C NMR spectroscopy detects the ¹³C isotope, which, despite its low natural abundance (~1.1%), provides invaluable structural information.[6][7][8] Unlike ¹H NMR, the chemical shift range for ¹³C is much broader (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of nearly every carbon atom in a molecule.[4][5]

Several key principles govern the interpretation of the ¹³C NMR spectrum of this compound:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" the adjacent carbon nucleus from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[4][5][7]

-

Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. Carbons with sp² hybridization (like those in aromatic rings and carbonyl groups) resonate much further downfield than sp³ hybridized carbons (like those in alkyl groups).[5][7]

-

Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, ¹³C NMR spectra are typically acquired with broadband proton decoupling.[4][6] This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each chemically non-equivalent carbon atom appears as a single line (a singlet).[4][6]

-

Signal Intensity: In standard decoupled ¹³C NMR, the intensity of a signal is not directly proportional to the number of carbons it represents.[6][7] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). Notably, quaternary carbons (those with no attached protons) often exhibit weaker signals.

Analysis of Substituent Effects and Predicted Chemical Shifts

The chemical shifts in this compound are a composite of the foundational benzene ring values perturbed by the electronic effects of three distinct substituents: the aldehyde (-CHO), the methoxy (-OCH₃), and the tert-butyl (-C(CH₃)₃) groups.

The Aldehyde Group (-CHO)

The carbonyl carbon of an aldehyde group is one of the most deshielded carbons, typically appearing in the 190-200 ppm region of the spectrum.[9][10][11] This significant downfield shift is due to the sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[7] The aldehyde group is an electron-withdrawing group, influencing the chemical shifts of the aromatic carbons through both inductive and resonance effects.

The Methoxy Group (-OCH₃)

The oxygen atom of the methoxy group is highly electronegative, causing a strong deshielding effect on the carbon to which it is directly attached (the ipso-carbon). This typically shifts the C2 carbon signal significantly downfield. Conversely, the methoxy group is a resonance electron-donating group, increasing electron density at the ortho and para positions, which leads to an upfield (shielding) shift for those carbons. The methoxy carbon itself, being an sp³ carbon attached to an electronegative oxygen, typically resonates in the 55-60 ppm range.[12]

The tert-Butyl Group (-C(CH₃)₃)

The tert-butyl group is a weak electron-donating group through induction. Its most notable feature is its steric bulk. The quaternary carbon of the tert-butyl group typically appears around 35 ppm, while the three equivalent methyl carbons resonate further upfield, around 31 ppm.[13]

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~191 | Aldehyde carbonyl carbon, highly deshielded by double-bonded oxygen.[9][11][14] |

| C2 (-OCH₃) | ~162 | Ipso-carbon attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| C5 (-C(CH₃)₃) | ~155 | Aromatic carbon bearing the tert-butyl group. Its shift is influenced by both the tert-butyl and its para relationship to the methoxy group. |

| C1 (-CHO) | ~125 | Ipso-carbon attached to the electron-withdrawing aldehyde group. |

| C6 | ~129 | Aromatic CH ortho to the aldehyde group. |

| C4 | ~125 | Aromatic CH meta to the aldehyde and ortho to the tert-butyl group. |

| C3 | ~110 | Aromatic CH ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift). |

| -OCH₃ | ~56 | sp³ carbon of the methoxy group, deshielded by the attached oxygen.[12] |

| -C(CH₃)₃ | ~35 | Quaternary sp³ carbon of the tert-butyl group.[13] |

| -C(CH₃)₃ | ~31 | Three equivalent sp³ methyl carbons of the tert-butyl group.[13] |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a rigorous and validated protocol is essential for obtaining a high-quality, reproducible ¹³C NMR spectrum. The following methodology represents a self-validating system for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

-

Compound Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its inherent low sensitivity.[15][16][17]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and provides a clear deuterium lock signal for the spectrometer. Its carbon signal at ~77 ppm also serves as a convenient internal reference.[17][18]

-

Solubilization: Ensure the sample is fully dissolved. If any solid particulates are present, they must be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.

-

Tube and Labeling: Use a high-quality NMR tube rated for the spectrometer's field strength to ensure optimal performance.[16] Label the tube clearly on the cap or the very top portion with a permanent marker; do not use paper labels or tape on the body of the tube.[15][19]

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be necessary.

-

Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated shimming (topshim) to optimize the magnetic field homogeneity.[20]

-

Acquisition Parameters (¹³C{¹H} Spectrum):

-

Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).[21]

-

Spectral Width (SW): Set to ~240 ppm to encompass the full range of expected chemical shifts.[22]

-

Pulse Angle: A 30-45 degree pulse is recommended to allow for faster repetition rates.[18][21]

-

Acquisition Time (AQ): Typically 1-2 seconds.[21]

-

Relaxation Delay (D1): Set to 2 seconds. This delay allows for partial T1 relaxation, which is crucial for signal detection. Note that this value is insufficient for quantitative analysis.[21]

-

Number of Scans (NS): Begin with 1024 scans. The signal-to-noise ratio improves with the square root of the number of scans, so more scans may be required for dilute samples.[21][22]

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.[21]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.[21]

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm. If tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.[14]

Visualizing Structural Assignments

To clarify the relationship between the molecular structure and the predicted ¹³C NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering and predicted ¹³C chemical shifts.

Caption: Step-by-step workflow for the acquisition and processing of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its unambiguous structural verification. By understanding the fundamental principles of ¹³C NMR and the specific electronic contributions of the aldehyde, methoxy, and tert-butyl substituents, a complete and confident assignment of all carbon resonances can be achieved. The detailed experimental protocol provided herein establishes a reliable and reproducible method for obtaining high-fidelity spectral data, which is the cornerstone of rigorous chemical analysis in research and industrial settings. This guide serves as a practical resource for scientists employing NMR spectroscopy to navigate the complexities of molecular structure elucidation.

References

- 1. scbt.com [scbt.com]

- 2. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. 85943-26-6|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aldehyde - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 17. sites.uclouvain.be [sites.uclouvain.be]

- 18. chem.as.uky.edu [chem.as.uky.edu]

- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. benchchem.com [benchchem.com]

- 22. epfl.ch [epfl.ch]

A Senior Application Scientist's Guide to the FT-IR Analysis of 5-(tert-Butyl)-2-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of 5-(tert-Butyl)-2-methoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the experimental methodology, presents a thorough interpretation of the vibrational spectrum, and explains the causal relationships between molecular structure and spectral features. We will dissect the characteristic absorption bands corresponding to the aldehyde, methoxy, tert-butyl, and substituted aromatic functionalities, grounding our analysis in established spectroscopic principles. This guide serves as a practical reference for identifying and characterizing this and structurally related compounds.

Introduction: The Molecule and the Method

This compound (C₁₂H₁₆O₂) is a polysubstituted aromatic aldehyde with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers.[1][2] Its molecular architecture, featuring a 1,2,4-trisubstituted benzene ring, presents a rich and distinct infrared spectrum. The strategic placement of the bulky tert-butyl group, the electron-donating methoxy group, and the electrophilic aldehyde group creates a unique electronic and steric environment that is directly reflected in its vibrational modes.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational transitions of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum is a unique "molecular fingerprint."[4] For a synthetic intermediate like this compound, FT-IR serves as a rapid and reliable tool for identity confirmation, purity assessment, and functional group verification.

This guide moves beyond a simple recitation of peaks to provide a field-proven perspective on why the spectrum appears as it does, empowering the scientist to interpret spectra of novel derivatives with confidence.

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis hinges on a robust and reproducible experimental protocol. The following methodology is designed for clarity and precision, incorporating choices that ensure high-quality data acquisition.

Instrumentation and Sample Preparation

The choice of sampling technique is critical. For this compound, which can exist as a low-melting solid or a pale yellow oil, the Attenuated Total Reflectance (ATR) method is superior for its simplicity, speed, and minimal sample preparation.[1]

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector and a single-reflection Diamond ATR accessory.

-